![molecular formula C13H20ClNO2 B2766032 (Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine CAS No. 1179633-55-6](/img/structure/B2766032.png)
(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine” is a versatile chemical compound used in scientific research. Its diverse applications include drug development, catalyst synthesis, and material science. It is also known as 1-[(butan-2-yl)amino]-3-(3-chlorophenoxy)propan-2-ol .
Molecular Structure Analysis
The molecular structure of “(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine” can be represented by the formula C13H20ClNO2 . The molecular weight of this compound is approximately 293.749 . For a detailed view of the molecular structure, you may refer to a trusted chemical database or resource .Physical And Chemical Properties Analysis
“(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine” is a powder at room temperature . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Chemical Synthesis and Modification
Research in chemical synthesis and modification explores the reactivity and applications of compounds with structures similar to (Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine. For example, the study by Kawabe and Yanagita (1971) investigated the kinetics of the amination of chloromethylated polystyrene with 2-aminobutanol, highlighting the role of hydrophilic effects in enhancing reactivity (Kawabe & Yanagita, 1971). This research could be relevant for understanding the synthesis and modification of polymers using amine-functionalized compounds.
Metabolism and Detoxication Pathways
The study on chloroprene's metabolism by Munter et al. (2003) provides insights into detoxication pathways involving glutathione and epoxide hydrolase, demonstrating the complex interactions and potential applications of chlorinated compounds in toxicology and environmental chemistry (Munter et al., 2003). Although not directly related to the compound , this research underscores the significance of studying the biological interactions of chlorinated organic compounds.
Analytical and Material Applications
Kersten's work on ion chromatography for the purity testing of polyhydroxy aliphatic amines (1992) showcases the analytical applications of compounds with amine functionalities, which could be extrapolated to understand how (Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine might be analyzed or used in pharmaceutical or chemical industries (Kersten, 1992).
Electrochemical and Photophysical Properties
Research by Han et al. (2010) on the electrochemiluminescence (ECL) activity of tertiary amines provides insights into the photophysical properties of amines, which could be relevant for understanding the ECL applications of (Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine in analytical chemistry and biosensing (Han et al., 2010).
Biocatalysis and Green Chemistry
The work on (R)-selective transaminase for the biosynthesis of (R)-3-amino-1-butanol by Tang et al. (2019) illustrates the potential for biocatalytic applications of amines in synthesizing chiral intermediates for pharmaceuticals, which could inform research into similar uses for (Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine (Tang et al., 2019).
Safety And Hazards
For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards of the compound, including health hazards, fire hazards, reactivity, and environmental hazards. It also provides guidance on safe handling and storage practices.
特性
IUPAC Name |
1-(butan-2-ylamino)-3-(3-chlorophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c1-3-10(2)15-8-12(16)9-17-13-6-4-5-11(14)7-13/h4-7,10,12,15-16H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOKCYNVYOFKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(sec-Butylamino)-3-(3-chlorophenoxy)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

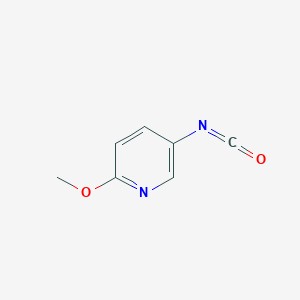
![N-(4-bromophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2765952.png)
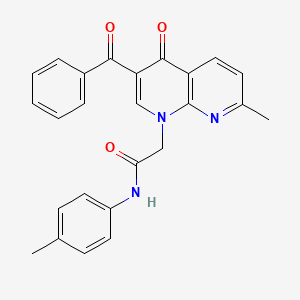
![(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2765955.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2765956.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2765957.png)
![5-((3-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2765958.png)
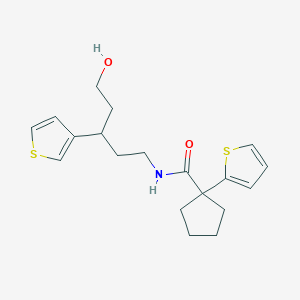
![Tert-butyl 4-[(azetidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2765961.png)
![Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B2765964.png)
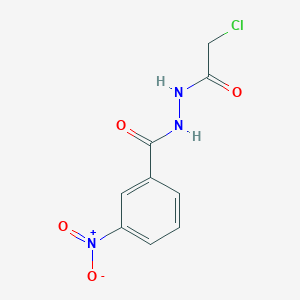
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2765967.png)
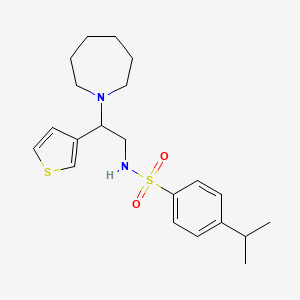
![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2765972.png)